

# Application Note: High-Resolution Mass Spectrometry for the Quantification of Cabozantinib-d6

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## Compound of Interest

Compound Name: Cabozantinib-d6

Cat. No.: B12426220

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## Abstract

This application note describes a robust and sensitive method for the quantification of Cabozantinib, a multi-tyrosine kinase inhibitor, in human plasma using high-resolution mass spectrometry (HRMS). The method utilizes a stable isotope-labeled internal standard (Cabozantinib-d4) for accurate and precise quantification. This protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and toxicokinetic studies of Cabozantinib. The use of HRMS provides high selectivity and mass accuracy, minimizing interferences from complex biological matrices.

## Introduction

Cabozantinib is a potent inhibitor of multiple receptor tyrosine kinases (RTKs), including VEGFR2, MET, AXL, and RET, which are critical in tumor angiogenesis, invasion, and metastasis.[1][2] Accurate measurement of Cabozantinib concentrations in biological matrices is essential for pharmacokinetic assessments and therapeutic drug monitoring. This application note details a liquid chromatography-high-resolution mass spectrometry (LC-HRMS) method for the reliable quantification of Cabozantinib in human plasma, employing Cabozantinib-d4 as the internal standard (IS).[3] While the literature predominantly describes methods using tandem quadrupole mass spectrometers, the principles are adapted here for high-resolution instruments, offering enhanced specificity and the potential for retrospective data analysis.

## Experimental Protocols

### Materials and Reagents

- Cabozantinib reference standard
- Cabozantinib-d4 (Internal Standard)[\[3\]](#)[\[4\]](#)
- HPLC-grade acetonitrile, methanol, and water
- Formic acid (LC-MS grade)
- Ammonium formate
- Human plasma (K2EDTA)

### Sample Preparation

A protein precipitation method is employed for the extraction of Cabozantinib and the internal standard from human plasma.[\[5\]](#)[\[6\]](#)[\[7\]](#)

- Thaw plasma samples at room temperature.
- To 50  $\mu\text{L}$  of plasma, add 10  $\mu\text{L}$  of the internal standard working solution (Cabozantinib-d4 in 50% methanol).
- Add 150  $\mu\text{L}$  of acetonitrile to precipitate proteins.
- Vortex the mixture for 30 seconds.
- Centrifuge at 13,000 rpm for 10 minutes.
- Transfer the supernatant to a clean vial for LC-HRMS analysis.

### Liquid Chromatography

Chromatographic separation is achieved using a reversed-phase C18 column.

- Column: Xbridge C18, 50 x 4.6 mm, 5  $\mu\text{m}$ [\[3\]](#)

- Mobile Phase A: 10mM Ammonium formate in water[3]
- Mobile Phase B: Methanol[3]
- Flow Rate: 0.7 mL/min[3]
- Injection Volume: 5  $\mu$ L[3]
- Gradient: Isocratic (20:80, A:B)[3]
- Column Temperature: 40  $^{\circ}$ C[3]
- Run Time: 2.5 minutes[3]

## High-Resolution Mass Spectrometry

Analysis is performed on a high-resolution mass spectrometer capable of full scan and targeted SIM or PRM modes.

- Ionization Mode: Electrospray Ionization (ESI), Positive[5][6][7]
- Scan Mode: Full Scan or Targeted SIM/PRM
- Resolution:  $\geq 70,000$  FWHM
- Precursor Ions (m/z):
  - Cabozantinib: 502.2[3]
  - Cabozantinib-d4: 506.3[3]
- Product Ions (for confirmation in PRM):
  - Cabozantinib: 391.1[3]
  - Cabozantinib-d4: 391.2[3]
- Capillary Voltage: 4.0 kV[8]

- Source Temperature: 120 °C[8]
- Desolvation Temperature: 450 °C[8]

## Data Presentation

The following tables summarize the quantitative performance of a representative LC-MS/MS method for Cabozantinib, which is expected to be comparable or exceeded by an HRMS method.

Table 1: Calibration Curve and Linearity

Analyte	Concentration Range (pg/mL)	Correlation Coefficient ( $r^2$ )
Cabozantinib	5.0 - 5000.0	$\geq 0.9994$ [3]

Table 2: Precision and Accuracy

QC Concentration (pg/mL)	Intra-day Precision (%CV)	Intra-day Accuracy (%)	Inter-day Precision (%CV)	Inter-day Accuracy (%)
5.0 (LLOQ)	2.37	102.4	9.3	104.8
15.0 (LQC)	1.95	101.4	2.93	99.5
2500.0 (MQC)	2.15	101.8	3.45	100.2
3500.0 (HQC)	2.08	102.1	3.12	101.5

Data adapted  
from a validated  
LC-MS/MS  
method.[3]

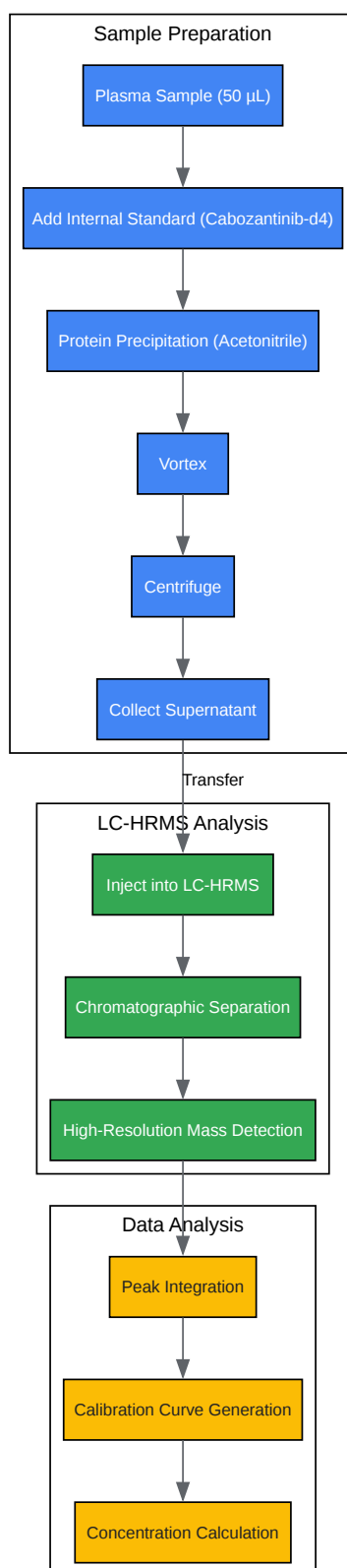
Table 3: Recovery and Matrix Effect

Analyte	Mean Extraction Recovery (%)	Matrix Effect (%)
Cabozantinib	90.3[3]	-41.2 to -47.5[8]
Cabozantinib-d4	92.5[3]	Not explicitly reported, but corrects for matrix effects[8]

Table 4: Stability

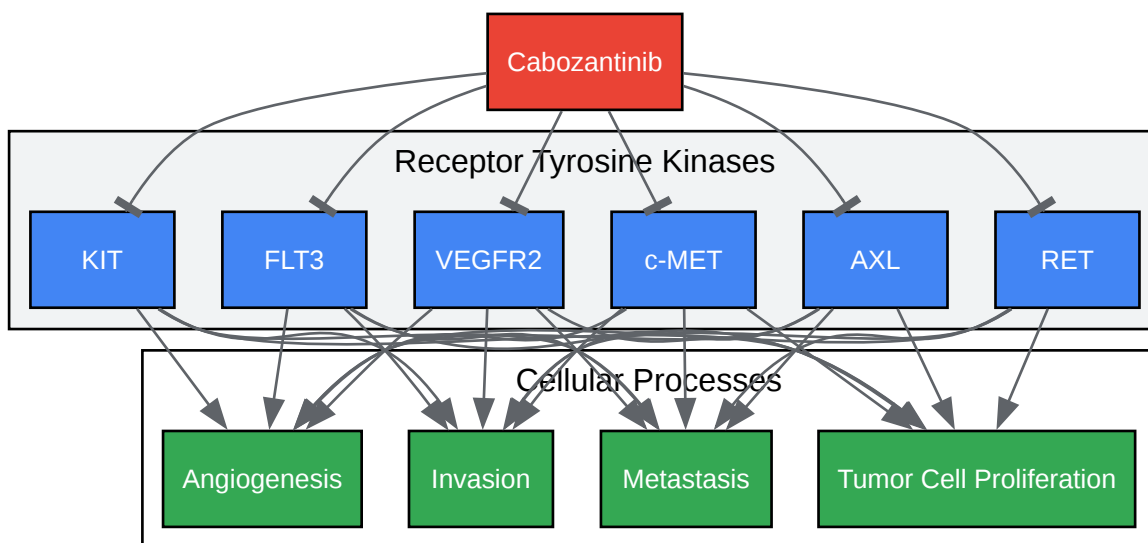
Stability Condition	Duration	Stability (%)
Freeze-Thaw	3 cycles	97.7 - 104.9[6]
Bench-top	4 hours at RT	100.1 - 104.9[5][6][7]
Long-term	3 months at -80°C	103.4 - 111.4[5][6][7]

## Mandatory Visualization



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Caption: Experimental workflow for Cabozantinib quantification.



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Caption: Cabozantinib mechanism of action.

## Conclusion

The described LC-HRMS method provides a sensitive, selective, and reliable approach for the quantification of Cabozantinib in human plasma. The use of a stable isotope-labeled internal standard ensures high accuracy and precision. This application note serves as a comprehensive guide for researchers in the fields of pharmacology and clinical drug development, enabling them to perform accurate pharmacokinetic profiling of Cabozantinib. The high-resolution capabilities of the mass spectrometer offer significant advantages in minimizing matrix interferences and allowing for potential retrospective analysis of acquired data.

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